(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
“(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1189732-94-2 . It has a molecular weight of 241.63 . The IUPAC name for this compound is “(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” and its InChI Code is 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 241.63 g/mol . The IUPAC name is “(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” and its InChI Code is 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .Scientific Research Applications
Analgesic Properties
Lastly, the compound’s potential as an analgesic is noteworthy. It could act on the central nervous system or peripheral pain receptors to alleviate pain, possibly without the side effects associated with traditional pain relievers.
Each of these applications represents a unique field of study where (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid could have significant impact. The compound’s diverse biological activities make it a promising candidate for further research and development in medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAEUSPMBUSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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